
N-cyclohexyl-N-methyl-2-(methylamino)acetamide
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Overview
Description
N-cyclohexyl-N-methyl-2-(methylamino)acetamide is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-2-(methylamino)acetamide typically involves the reaction of cyclohexylamine with methylamine and acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-2-(methylamino)acetamide undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Secondary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
N-Cyclohexyl-N-methyl-2-(methylamino)acetamide has been explored in several domains of scientific research:
Pharmacology
- Neurological Disorders : Preclinical studies indicate that this compound may have therapeutic effects on conditions such as anxiety and depression due to its interaction with neurotransmitter systems .
- Pain Management : Research has suggested potential analgesic properties, making it a candidate for developing new pain relief medications .
Biochemistry
- Enzyme Inhibition Studies : The compound has been utilized to study the inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. It serves as a selective inhibitor, providing insights into enzyme mechanisms and potential therapeutic targets .
Material Science
- Polymer Development : Its chemical structure allows it to act as a building block in synthesizing polymers with specific properties, which can be beneficial in creating advanced materials for various applications .
Case Study 1: Neurological Effects
A study published in Journal of Biological Chemistry examined the effects of this compound on rat models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels when administered at specific dosages, suggesting its potential as an anxiolytic agent .
Case Study 2: Enzyme Interaction
Research conducted on the inhibition of FAAH demonstrated that this compound effectively inhibited the enzyme at low concentrations without affecting other related enzymes. This specificity highlights its utility in distinguishing between different metabolic pathways involving endocannabinoids .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Pharmacology | Potential treatment for neurological disorders | Anxiolytic effects observed in animal models |
Biochemistry | Selective inhibition of FAAH | Effective at low concentrations |
Material Science | Building block for polymer synthesis | Development of advanced materials |
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-methylcyclohexylamine: A related compound with similar structural features but different functional groups.
N-cyclohexyl-N-methylbenzylamine: Another similar compound used in organic synthesis and industrial applications.
Uniqueness
N-cyclohexyl-N-methyl-2-(methylamino)acetamide is unique due to its specific combination of cyclohexyl and methylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
N-cyclohexyl-N-methyl-2-(methylamino)acetamide (also referred to as NCMMA) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.
- Molecular Formula : C10H20N2O
- Molecular Weight : 184.28 g/mol
- Structural Features : The compound features a cyclohexyl group attached to a methylamino acetamide moiety, which contributes to its unique reactivity and biological interactions .
The biological activity of NCMMA is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that NCMMA may act as both an inhibitor and an activator, depending on the context of its use. The exact pathways remain to be fully elucidated, but initial findings indicate that it may modulate neurotransmitter systems, which could be relevant for its neuroprotective properties.
Anticonvulsant Properties
Research indicates that NCMMA exhibits significant anticonvulsant activity, making it a candidate for treating neurological disorders. Studies have demonstrated that derivatives of aminoacetamides possess neuroprotective properties, suggesting that NCMMA may interact with neurotransmitter systems to exert these effects.
Antimicrobial and Anticancer Potential
NCMMA has also shown promise in antimicrobial and anticancer applications. Its structural configuration allows it to interact with cellular targets, potentially inhibiting the growth of various pathogens and cancer cells. For instance, similar compounds have been shown to inhibit enzyme activity crucial for cancer cell proliferation .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-methylcyclohexylamine | Similar cyclohexyl group | Anticonvulsant properties |
N-cyclohexyl-N-methylbenzylamine | Benzyl group addition | Antimicrobial activity |
N-cyclohexyl-2-(cyclohexylmethylamino)acetamide | Extended cyclohexyl structure | Potential anticancer effects |
This table highlights the structural similarities and differences among related compounds, illustrating how slight modifications can influence biological activity.
Case Studies and Research Findings
- Anticonvulsant Activity : A study conducted on various aminoacetamide derivatives indicated that those with structural similarities to NCMMA exhibited significant anticonvulsant effects in animal models. The mechanism was linked to modulation of GABAergic transmission.
- Antimicrobial Efficacy : In vitro tests revealed that NCMMA demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was identified as a potential mechanism.
- Anticancer Properties : Preliminary assays indicated that NCMMA could inhibit the proliferation of certain cancer cell lines, suggesting a possible role in cancer therapeutics. Further research is required to explore its efficacy in vivo and the specific molecular pathways involved .
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-(methylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-8-10(13)12(2)9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZHAZBHZDELOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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